molecular formula C13H20N4O2 B13453258 Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate

Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate

Cat. No.: B13453258
M. Wt: 264.32 g/mol
InChI Key: QDOYIJPPCRYNDB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is fused with a pyrimidine moiety, making it a valuable intermediate in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-9-14-6-5-11(15-9)16-10-7-17(8-10)12(18)19-13(2,3)4/h5-6,10H,7-8H2,1-4H3,(H,14,15,16)

InChI Key

QDOYIJPPCRYNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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